

# "Methyl 3-(thiophen-2-yl)propanoate" chemical properties

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## Compound of Interest

Compound Name: *Methyl 3-(thiophen-2-yl)propanoate*

Cat. No.: B019669

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## Methyl 3-(thiophen-2-yl)propanoate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 3-(thiophen-2-yl)propanoate** (CAS No: 16862-05-8) is a thiophene-containing ester of interest in organic synthesis and medicinal chemistry. Its structural motif, combining a thiophene ring with a propanoate chain, makes it a potential building block for more complex molecules and a subject for further scientific investigation. This technical guide provides a comprehensive overview of its chemical properties, a plausible experimental protocol for its synthesis, and predicted spectroscopic data. Due to the limited availability of experimental data in publicly accessible literature, this guide combines information from chemical supplier databases with established principles of organic chemistry to serve as a resource for researchers.

## Chemical and Physical Properties

**Methyl 3-(thiophen-2-yl)propanoate** is a derivative of propanoic acid containing a thiophen-2-yl substituent at the 3-position. While detailed experimental data is scarce in peer-reviewed literature, basic properties have been compiled from chemical supplier catalogs.

Table 1: General and Physical Properties of **Methyl 3-(thiophen-2-yl)propanoate**

Property	Value	Source(s)
CAS Number	16862-05-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	170.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colourless Oil / White Solid	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	≥99% (as specified by some suppliers)	<a href="#">[2]</a>
SMILES	COC(=O)CCC1=CC=CS1	<a href="#">[3]</a>
Storage Conditions	2-8°C or Room Temperature, sealed in dry, dark place	<a href="#">[1]</a> <a href="#">[2]</a>

Note: Conflicting information regarding appearance and storage conditions exists between different commercial suppliers.

## Spectroscopic Data (Predicted)

Direct experimental spectra for **Methyl 3-(thiophen-2-yl)propanoate** are not readily available. However, based on the known spectral data of related compounds such as methyl propanoate and various thiophene derivatives, a predicted set of spectroscopic data can be formulated.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the two methylene groups of the propanoate chain, and the three protons on the thiophene ring.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>, 400 MHz)

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-COOCH <sub>3</sub>	~3.67	Singlet	3H
-CH <sub>2</sub> -COOCH <sub>3</sub>	~2.80	Triplet	2H
Thiophene-CH <sub>2</sub> -	~3.20	Triplet	2H
Thiophene H-4	~6.95	Doublet of doublets	1H
Thiophene H-3	~6.85	Doublet	1H
Thiophene H-5	~7.15	Doublet	1H

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the eight unique carbon environments in the molecule.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>, 100 MHz)

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
-COOCH <sub>3</sub>	~51.5
-CH <sub>2</sub> -COOCH <sub>3</sub>	~34.0
Thiophene-CH <sub>2</sub> -	~25.0
Thiophene C-3	~123.0
Thiophene C-4	~127.0
Thiophene C-5	~125.0
Thiophene C-2 (ipso)	~142.0
C=O	~172.5

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong carbonyl stretch from the ester group.

Table 4: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Ester)	~1740	Strong
C-O (Ester)	~1200-1170	Strong
C-H (sp <sup>3</sup> aliphatic)	~2950-2850	Medium
C-H (sp <sup>2</sup> aromatic)	~3100-3000	Medium-Weak
C=C (Thiophene ring)	~1500-1400	Medium-Weak

## Mass Spectrometry (Predicted)

In mass spectrometry (Electron Ionization), the molecular ion peak is expected at m/z = 170. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH<sub>3</sub>) and cleavage of the bond between the thiophene ring and the propanoate chain.

Table 5: Predicted Mass Spectrometry Fragments (EI)

m/z	Possible Fragment
170	[M] <sup>+</sup> (Molecular Ion)
139	[M - OCH <sub>3</sub> ] <sup>+</sup>
97	[C <sub>4</sub> H <sub>3</sub> S-CH <sub>2</sub> ] <sup>+</sup>
83	[C <sub>4</sub> H <sub>3</sub> S] <sup>+</sup> (Thienyl cation)
73	[CH <sub>2</sub> CH <sub>2</sub> COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

A specific, peer-reviewed synthesis protocol for **Methyl 3-(thiophen-2-yl)propanoate** is not readily available. However, a standard Fischer esterification of the corresponding carboxylic acid, 3-(thiophen-2-yl)propanoic acid, is a highly plausible and efficient method for its preparation.

## Synthesis via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 3-(thiophen-2-yl)propanoic acid with methanol.

### Materials and Equipment:

- 3-(thiophen-2-yl)propanoic acid
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid ( $H_2SO_4$ )
- Saturated Sodium Bicarbonate ( $NaHCO_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

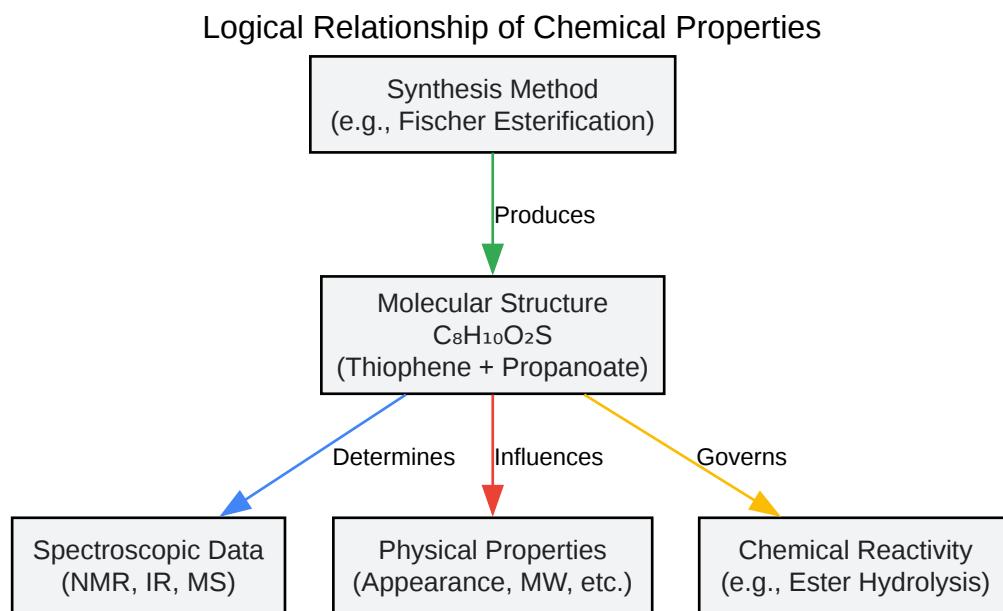
### Procedure:

- **Reaction Setup:** To a round-bottom flask, add 3-(thiophen-2-yl)propanoic acid (1.0 eq). Add a significant excess of anhydrous methanol (e.g., 20-30 eq) to act as both reactant and solvent.
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 - 0.1 eq) to the mixture.

- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
- Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent using a rotary evaporator to yield the crude **Methyl 3-(thiophen-2-yl)propanoate**.
- Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

## Visualization

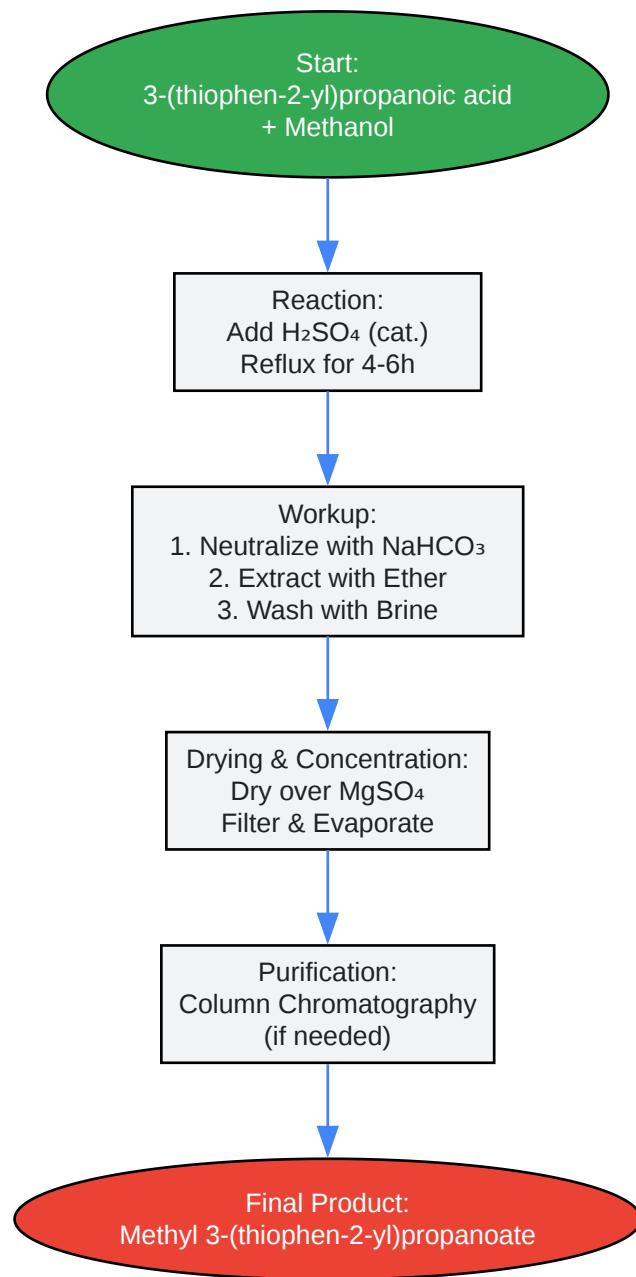
To better illustrate the relationships and processes described, the following diagrams are provided.



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Caption: Interrelation of the core chemical properties.

## Experimental Workflow: Fischer Esterification

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